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molecular formula C11H11N3O2 B1622382 6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 42212-19-1

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1622382
M. Wt: 217.22 g/mol
InChI Key: QZMWMPFVPMZGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661153

Procedure details

N-Methyl-N'-phenylurea was preliminarily prepared from phenyl isocyanate and methylamine by the procedure described in Step 1. Using the urea compound as the starting material, uracil ring was formed by the procedure described in Step 2. N-Methyl-N'-phenylurea (30 g, 0.2M) and cyanoacetic acid (18.8 g, 0.22M) were dissolved in 400 ml of a solvent, acetic anhydride, and heated at 80° C. for 2 hours. The solvent acetic anhydride was distilled off under reduced pressure and 200 ml of water was added to the residue, followed by cooling with ice. A 2N aqueous solution of NaOH (220 ml) was then added and the mixture was stirred for 2 hours. A precipitated solid product was obtained by filtration. The solid product was washed successively with water and methanol and dried to yield 6-amino-3-methyl-1-phenyluracil (yield: 33 g, or 76% based on N-methyl-N'-phenylurea).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2]C(NC1C=CC=CC=1)=O.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CN.NC(N)=O.[C:27]([CH2:29][C:30]([OH:32])=O)#[N:28]>C(OC(=O)C)(=O)C>[NH2:28][C:27]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:19](=[O:20])[N:2]([CH3:1])[C:30](=[O:32])[CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
CNC(=O)NC1=CC=CC=C1
Name
Quantity
18.8 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
solvent
Quantity
400 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
uracil ring was formed by the procedure
DISTILLATION
Type
DISTILLATION
Details
The solvent acetic anhydride was distilled off under reduced pressure and 200 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
ADDITION
Type
ADDITION
Details
A 2N aqueous solution of NaOH (220 ml) was then added
CUSTOM
Type
CUSTOM
Details
A precipitated solid product was obtained by filtration
WASH
Type
WASH
Details
The solid product was washed successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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